molecular formula C7H8ClNO B1602066 2-(Chloromethyl)-3-methoxypyridine CAS No. 215253-76-2

2-(Chloromethyl)-3-methoxypyridine

Cat. No. B1602066
CAS RN: 215253-76-2
M. Wt: 157.6 g/mol
InChI Key: VZKZHXJRVKNPGJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methoxypyridine is a chemical compound that is used in laboratory chemicals . It is not recommended for food, drug, pesticide, or biocidal product use . It is also used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-3-methoxypyridine involves complex chemical reactions . For instance, one method involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions in the presence of chloroacetonitrile .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-3-methoxypyridine is complex and involves various chemical bonds . The structure is determined by various factors such as the arrangement of atoms and the type of chemical bonds present.


Chemical Reactions Analysis

2-(Chloromethyl)-3-methoxypyridine undergoes various chemical reactions . For example, it can react with other compounds to form new compounds with different properties. The exact nature of these reactions depends on the conditions and the other compounds involved.


Physical And Chemical Properties Analysis

2-(Chloromethyl)-3-methoxypyridine has various physical and chemical properties . For example, it is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .

Safety and Hazards

2-(Chloromethyl)-3-methoxypyridine is considered hazardous . It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause damage to organs through prolonged or repeated exposure, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(chloromethyl)-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKZHXJRVKNPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562687
Record name 2-(Chloromethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-methoxypyridine

CAS RN

215253-76-2
Record name 2-(Chloromethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound of Preparation 45 (190 mg, 1.5 mmol) was added to a stirred solution of benzamide (5 mg, 0.4 mmol) in dichloromethane (2 ml) and the mixture heated to reflux temperature. Trichloroisocyanuric acid (190 mg, 0.82 mmol) was added portionwise, then the reaction mixture stirred under reflux for 3 hours, allowed to cool and treated with water (2 ml) and 50% aqueous potassium hydroxide solution (3 ml). The separated aqueous phase was washed with dichloromethane (3×10 ml) and the combined organic solutions dried (Na2SO4) and evaporated under reduced pressure to yield the title compound (180 mg) as a colourless oil. δ (CDCl3): 3.91 (3H, s), 4.76 (2H, s), 7.25 (2H, m), 8.20 (1H, d). LRMS: m/z 158 (M+1)+.
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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